Fmoc-D-Phe(4-F)-OH

描述

Fmoc-D-Phe(4-F)-OH, also known as fluorenylmethyloxycarbonyl-D-4-fluorophenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it a valuable tool in the field of organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Phe(4-F)-OH typically involves the protection of the amino group of D-4-fluorophenylalanine with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production of this compound.

化学反应分析

Types of Reactions

Fmoc-D-Phe(4-F)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The fluorine atom on the phenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

Deprotection: D-4-fluorophenylalanine.

Coupling: Peptides with this compound incorporated.

Substitution: Various substituted phenylalanine derivatives.

科学研究应用

Solid-Phase Peptide Synthesis

The primary application of Fmoc-D-Phe(4-F)-OH is in SPPS. The Fmoc group allows for the stepwise addition of amino acids to growing peptide chains. This method has revolutionized peptide synthesis by enabling high-throughput production of peptides with complex sequences and structures.

Key Benefits:

- Efficiency: The Fmoc strategy allows for rapid synthesis cycles.

- Purity: Peptides synthesized using Fmoc derivatives often exhibit high purity due to controlled reaction conditions.

- Versatility: Can be used to incorporate fluorinated amino acids into peptides, which can enhance their pharmacological properties .

Protein-Protein Interactions

This compound is utilized in synthesizing peptides that probe protein-protein interactions. These peptides can serve as inhibitors or modulators in various biological pathways, aiding in the understanding of cellular mechanisms.

Receptor-Ligand Binding Studies

In studies involving melanocortin receptors, this compound has been shown to play a role in modifying ligand interactions. For example, modifications at the para position of D-phenylalanine have been linked to changes in receptor selectivity and activity, providing insights into drug design .

Drug Design and Discovery

The incorporation of this compound into peptide sequences can lead to the development of novel therapeutic agents. Its unique properties allow researchers to design peptides with enhanced binding affinities and specificities for target receptors.

Case Study:

A notable case study involved synthesizing a series of modified melanocortin tetrapeptides that included this compound. These peptides were characterized for their agonist and antagonist activities at specific melanocortin receptors, demonstrating how subtle changes in structure can significantly impact biological activity .

作用机制

The mechanism of action of Fmoc-D-Phe(4-F)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the creation of specific peptide sequences. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules.

相似化合物的比较

Similar Compounds

Fmoc-D-Phe-OH: Lacks the fluorine atom on the phenyl ring.

Fmoc-L-Phe(4-F)-OH: Contains the L-isomer of 4-fluorophenylalanine.

Boc-D-Phe(4-F)-OH: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.

Uniqueness

Fmoc-D-Phe(4-F)-OH is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and interactions. Additionally, the use of the Fmoc group for protection allows for selective deprotection under mild conditions, making it a valuable tool in peptide synthesis.

生物活性

Fmoc-D-Phe(4-F)-OH, or Fmoc-4-fluoro-D-phenylalanine, is a fluorinated derivative of phenylalanine that has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential applications in drug design. This article explores the compound's synthesis, biological activity, and relevant case studies.

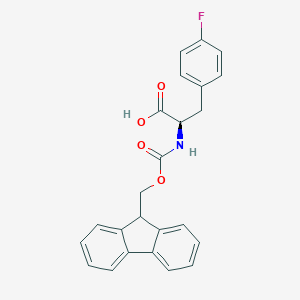

This compound has the following chemical structure:

- Molecular Formula : C₁₉H₁₈FNO₄

- Molecular Weight : 345.35 g/mol

- CAS Number : 204715-91-3

The fluorine atom at the para position of the phenyl ring influences the compound's electronic properties, potentially affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group of D-phenylalanine is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group.

- Fluorination : The introduction of a fluorine atom at the para position can be achieved through electrophilic aromatic substitution or other fluorination techniques.

- Deprotection : The Fmoc group is removed under mild basic conditions to yield the free amino acid.

Receptor Binding and Agonist Activity

Research indicates that compounds like this compound exhibit significant binding affinity to various receptors, particularly in the central nervous system. For instance, studies have shown that derivatives of D-phenylalanine can act as agonists at melanocortin receptors (hMC4R), which are involved in energy homeostasis and appetite regulation.

- Binding Affinity : In one study, a related compound demonstrated an IC50 value of 4.1 nM for hMC4R, indicating potent binding capabilities .

- Agonist Activity : The compound exhibited weak partial agonist activity (approximately 18% maximal stimulation) at hMC4R, suggesting that it may modulate receptor activity rather than fully activate it .

Influence on Peptide Synthesis

This compound is also utilized in peptide synthesis due to its ability to form stable linkages with other amino acids. Its incorporation into peptide sequences can enhance biological activity and stability:

- Peptide Coupling Efficiency : The coupling reactions involving this compound have shown high efficiency (>90% coupling yield) when optimized conditions are applied .

- Stability Against Racemization : The compound maintains stereochemical integrity during synthesis, which is crucial for maintaining biological activity .

Case Study 1: Melanocortin Receptor Modulation

A study investigated a series of peptides incorporating this compound and their effects on hMC4R. The results indicated that modifications at specific positions significantly influenced binding affinity and agonist activity. Notably, substitutions led to improved receptor selectivity and potency compared to unmodified peptides .

Case Study 2: Self-Assembly Properties

Another research focused on the self-assembly capabilities of Fmoc-dipeptides, including those containing this compound. The findings revealed that these compounds could form hydrogels with distinct morphologies depending on their chemical modifications. This property has potential applications in drug delivery systems and tissue engineering .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-64-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。